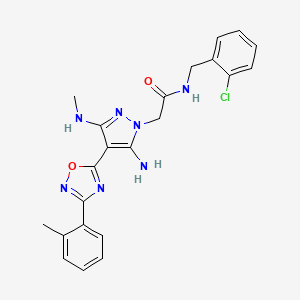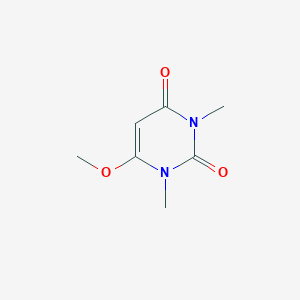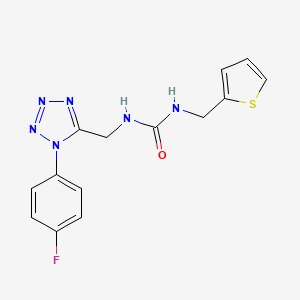![molecular formula C17H17N3O4S2 B2962437 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864977-47-9](/img/structure/B2962437.png)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2(3H)-one is a core structure that is found in a variety of biologically active compounds . Compounds containing this moiety have been synthesized and evaluated for their potential biological activities, including cytotoxic, antibacterial, antidepressant, and anticonvulsant effects .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-one derivatives often involves reactions with various reagents. For example, new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol-2(3H)-one derivatives can be quite diverse, depending on the specific substituents present. For instance, 3-formylchromones and 2-aminobenzothiazoles can form corresponding imines in certain solvents .Applications De Recherche Scientifique
Antimicrobial Activity
One area of application is in the synthesis and evaluation of new classes of benzamide derivatives for antimicrobial efficacy. A study detailed the synthesis of benzamide derivatives bearing bioactive moieties that exhibited significant antibacterial and antifungal activities, showcasing the potential of these compounds in addressing microbial resistance (B. Priya et al., 2006).
Anticancer and Antifungal Agents
Another significant area of application involves the development of compounds for anticancer activity. Derivatives of the mentioned compound have been synthesized and evaluated for their potential in treating cancer. For instance, certain thiazolidinone derivatives were found to possess potent anticancer properties, highlighting the therapeutic potential of these compounds in oncology (A. Deep et al., 2016). Additionally, some new thiazole derivatives synthesized for potential antifungal use underscore the versatility of these compounds in drug development (B. Narayana et al., 2004).
Photodynamic Therapy for Cancer
The compound's derivatives have also found applications in photodynamic therapy (PDT) for cancer treatment. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrated high singlet oxygen quantum yield, making them potent photosensitizers for PDT (M. Pişkin et al., 2020). This application is crucial in the context of minimally invasive treatments for cancer.
Inhibition of HSP70
The novel derivatives have also been explored for their inhibitory activity against heat shock protein 70 (HSP70), a protein overexpressed in several cancers. A novel sulfamethoxazole derivative exhibited significant inhibitory effects against HSP70, indicating potential for cancer treatment (Vahaid Moghaddam et al., 2021).
Anti-Infective Drugs
Additionally, thiazolides, a class of drugs derived from similar structural frameworks, have been effective against a broad spectrum of infectious agents, including viruses, bacteria, and protozoan parasites, as well as proliferating mammalian cells. This broad-spectrum activity suggests thiazolides, including derivatives of the mentioned compound, could serve as novel anti-infective drugs (A. Hemphill et al., 2012).
Orientations Futures
Given the wide range of biological activities exhibited by benzo[d]thiazol-2(3H)-one derivatives, future research could focus on the synthesis of new derivatives and the evaluation of their potential as therapeutic agents. Further studies could also aim to elucidate the mechanisms of action of these compounds .
Propriétés
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-10-9-20-14-8-7-13(26(18,22)23)11-15(14)25-17(20)19-16(21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOBTMIGRPNXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

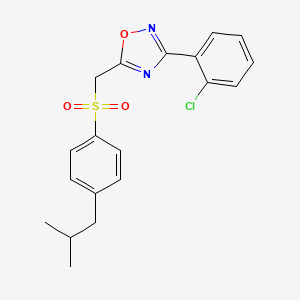
![6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2962355.png)
![5-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2962358.png)
![4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2962360.png)
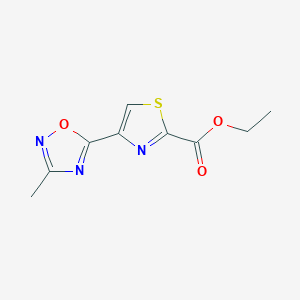


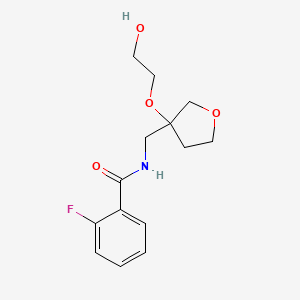
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2962367.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2962372.png)
![3-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2962373.png)
